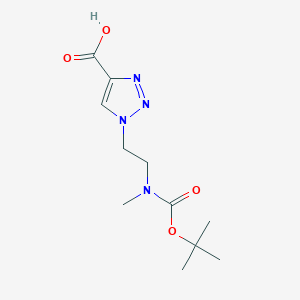

1-(2-((tert-Butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazol-4-carbonsäure

Übersicht

Beschreibung

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. It contains a tert-butoxycarbonyl (Boc) protected methylamino group and an ethyl group attached to the triazole ring. The carboxylic acid group is present at the 4-position of the triazole ring .

Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a Boc protected methylamino group and a carboxylic acid group .Chemical Reactions Analysis

The Boc group in this compound can be deprotected under acidic conditions to yield a free amine . The carboxylic acid group can react with bases to form salts, and with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a Boc protected amino group are generally stable and resistant to nucleophilic attack. The carboxylic acid group can form hydrogen bonds, which could influence the compound’s solubility .Wissenschaftliche Forschungsanwendungen

Fluoreszenzmarkierung in biologischen Studien

Verbindungen mit tert-Butoxycarbonyl (BOC)-Aminogruppen, wie z. B. , können verwendet werden, um Enzyme mit fluoreszierenden Indikatoren zu verknüpfen. Diese Anwendung ist in der biologischen Forschung entscheidend für die Echtzeitüberwachung von Zellprozessen, wie z. B. der Dynamik der regulierten Zinksekretion .

2. Polymersynthese mit pendanter Aminfunktionalität Die BOC-Gruppe in solchen Verbindungen kann polymerisiert werden, um Polymere mit pendanter Aminfunktionalität zu erzeugen. Diese Polymere haben eine breite Palette von Anwendungen, darunter Arzneimitteltransportsysteme und die Herstellung neuartiger Materialien .

3. Synthese von Amphiphilen zur DNA- und siRNA-Lieferung Amphiphilen, die aus BOC-Aminoverbindungen synthetisiert werden, werden in der Gentherapie zur Abgabe von DNA und siRNA in Zellen verwendet. Dies ist ein Schlüsselbereich der Forschung bei der Entwicklung neuer Behandlungen für genetische Krankheiten .

Organische Synthese und Arzneimittelentwicklung

BOC-Aminoverbindungen dienen als Zwischenprodukte in der organischen Synthese und tragen zur Entwicklung verschiedener Pharmazeutika bei. Sie sind besonders nützlich bei der Synthese komplexer Moleküle mit mehreren chiralen Zentren .

Schutzgruppe in der Peptidsynthese

In der Peptidsynthese wird die BOC-Gruppe als Schutzgruppe für Amine verwendet. Sie kann unter milden sauren Bedingungen entfernt werden, was den schrittweisen Aufbau von Peptiden ermöglicht .

Materialwissenschaften und -technik

Die Fähigkeit der Verbindung, Polymere mit funktionellen Gruppen zu bilden, macht sie in der Materialwissenschaft wertvoll für die Herstellung von Spezialbeschichtungen oder technischen Materialien mit spezifischen Eigenschaften .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in the protection of amines . Therefore, it can be inferred that this compound may interact with proteins or enzymes that have amine groups.

Mode of Action

The mode of action of 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves the interaction of the compound with its targets via the Boc group. The Boc group is a protecting group that prevents the amine from reacting under certain conditions . It can be removed under mild acidic conditions to reveal the free amine .

Biochemical Pathways

Given the presence of the boc group, it can be inferred that this compound may play a role in the synthesis of peptides or proteins where the protection of amines is required .

Pharmacokinetics

The presence of the boc group suggests that the compound may have good stability and could be resistant to metabolic degradation until the boc group is removed .

Result of Action

The removal of the boc group under mild acidic conditions would result in the exposure of the free amine, which could then participate in further reactions .

Action Environment

The action of 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is influenced by the environmental conditions. The Boc group can be removed under mild acidic conditions . Therefore, the pH of the environment would play a crucial role in determining the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and esterases, through its carboxylic acid and triazole moieties. The interaction with proteases often involves the formation of enzyme-substrate complexes, leading to the hydrolysis of peptide bonds. Additionally, the tert-butoxycarbonyl group can be cleaved under acidic conditions, making the compound a useful tool in peptide synthesis and modification .

Cellular Effects

The effects of 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, it has been observed to upregulate the expression of certain genes involved in cell proliferation and differentiation . Moreover, the compound’s interaction with cellular membranes can alter membrane fluidity and permeability, impacting various cellular functions.

Molecular Mechanism

At the molecular level, 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the triazole ring to specific amino acid residues in target proteins, leading to conformational changes that either inhibit or activate the protein’s function. Additionally, the compound can act as an enzyme inhibitor by occupying the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and changes in cellular homeostasis.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid in laboratory settings are crucial for its effective use in biochemical experiments. Over time, the compound may undergo hydrolysis, particularly under acidic or basic conditions, leading to the release of tert-butoxycarbonyl and methylamine groups . Long-term studies have shown that the compound can maintain its activity for extended periods when stored under appropriate conditions, such as low temperatures and inert atmospheres. Prolonged exposure to light and moisture can accelerate its degradation, impacting its efficacy in biochemical assays.

Dosage Effects in Animal Models

In animal models, the effects of 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid vary with dosage. At low doses, the compound has been observed to enhance metabolic activity and promote tissue regeneration. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in vital organs, leading to cellular damage and impaired organ function. Therefore, careful dosage optimization is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways, primarily those related to amino acid and peptide metabolism. The compound can be metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its conversion into various metabolites . These metabolites can then enter the tricarboxylic acid cycle or be excreted through the renal system. The interaction with cofactors such as NADH and FADH2 is also critical for its metabolic processing, influencing the overall metabolic flux and energy production in cells.

Transport and Distribution

The transport and distribution of 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and function. The distribution of the compound within tissues is also dependent on its lipophilicity and molecular size, with higher concentrations observed in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

The subcellular localization of 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a key determinant of its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, which direct the compound to specific organelles. In the mitochondria, the compound can affect mitochondrial respiration and energy production, while in the nucleus, it can modulate gene expression by interacting with transcription factors and chromatin.

Eigenschaften

IUPAC Name |

1-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)14(4)5-6-15-7-8(9(16)17)12-13-15/h7H,5-6H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSXSUYBVXDZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

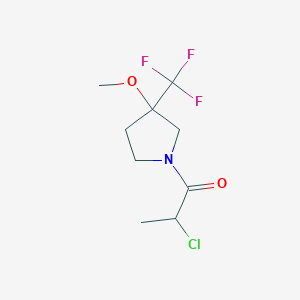

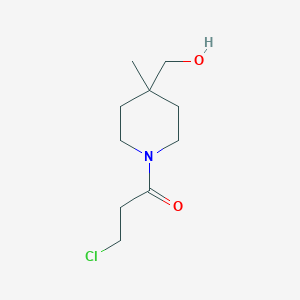

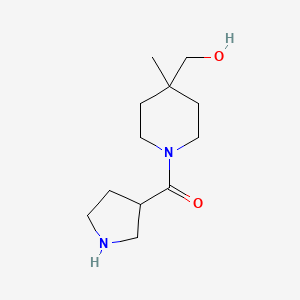

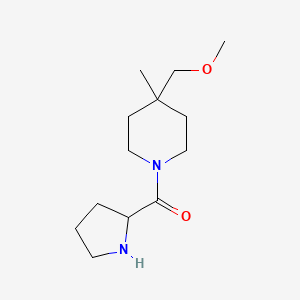

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.